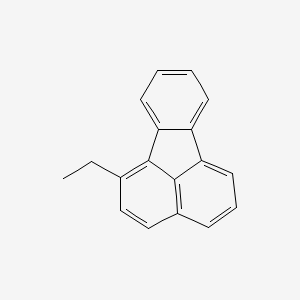

1-Ethylfluoranthene

Description

1-Ethylfluoranthene is an ethyl-substituted derivative of fluoranthene (CAS 206-44-0), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings with a five-membered ring. The addition of an ethyl group (-CH₂CH₃) at the 1-position modifies its physicochemical properties, such as molecular weight, lipophilicity, and environmental behavior.

Properties

CAS No. |

55220-72-9 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

1-ethylfluoranthene |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3 |

InChI Key |

AQRHMUGYCXWAKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .

Chemical Reactions Analysis

1-Ethylfluoranthene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.

Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.

Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .

Comparison with Similar Compounds

Table 1: Key Identifiers and Molecular Data

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol)* | Substituent Type | Core Structure |

|---|---|---|---|---|---|

| Fluoranthene | 206-44-0 | C₁₆H₁₀ | 202.25 | Parent PAH | 3 fused benzene rings |

| 1-Methylfluorene | 1730-37-6 | C₁₄H₁₂ | 180.3 | Methyl (-CH₃) | Bicyclic fluorene |

| 6-Ethylchrysene | 2732-58-3 | Not provided | Not provided | Ethyl (-CH₂CH₃) | 4 fused benzene rings |

| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.16 | Ethyl (-CH₂CH₃) | Monocyclic benzene |

*Molar masses for fluoranthene and ethylbenzene are calculated from molecular formulas; others are sourced from evidence.

Key Observations:

Substituent Effects :

- Ethyl groups increase molecular weight and lipophilicity compared to methyl or hydrogen substituents. For example, 1-methylfluorene (180.3 g/mol) has a lower molar mass than this compound (inferred ~228 g/mol), reflecting the ethyl group’s larger size .

- Ethyl-substituted PAHs like 6-ethylchrysene (CAS 2732-58-3) are more persistent in environmental matrices due to reduced solubility, a trend likely applicable to this compound .

Ethylbenzene, a single-ring compound, exhibits higher volatility and lower environmental persistence compared to multi-ring PAHs .

Analytical Detection

Ethyl-substituted PAHs like 6-ethylchrysene and fluoranthene are quantified using chromatography (e.g., HPLC, GC-MS). Their ethyl groups may alter retention times compared to unsubstituted analogs, necessitating method-specific calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.